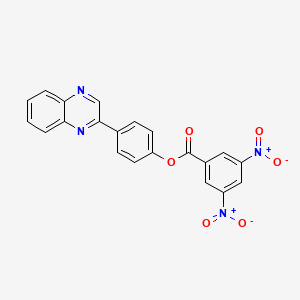![molecular formula C15H15N3O4S B15017848 2-(3,4-dimethylphenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15017848.png)
2-(3,4-dimethylphenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a nitrothiophenyl group connected through an acetohydrazide linkage. Its molecular formula is C14H15N3O4S.
準備方法
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 3,4-dimethylphenoxyacetic acid: This can be synthesized by reacting 3,4-dimethylphenol with chloroacetic acid in the presence of a base.
Formation of the hydrazide: The 3,4-dimethylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation reaction: The hydrazide is then reacted with 4-nitrothiophene-2-carbaldehyde under reflux conditions to form the final product, 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated reactors and purification systems.
化学反応の分析
2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophenyl moiety, where nucleophiles can replace the nitro group under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
作用機序
The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The nitrothiophenyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound may also induce oxidative stress in cells, leading to cell death in certain types of cancer cells. Further research is needed to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
Similar compounds to 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide include:
2-(3,4-dimethylphenoxy)acetohydrazide: Lacks the nitrothiophenyl group, making it less reactive in certain biological assays.
4-(2-((3,4-dimethylphenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate: Contains additional functional groups that may enhance its biological activity.
1-(4-(3,4-dimethylphenoxy)phenyl)ethanone: A structurally related compound with different functional groups, leading to different reactivity and applications.
The uniqueness of 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H15N3O4S |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
2-(3,4-dimethylphenoxy)-N-[(E)-(4-nitrothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H15N3O4S/c1-10-3-4-13(5-11(10)2)22-8-15(19)17-16-7-14-6-12(9-23-14)18(20)21/h3-7,9H,8H2,1-2H3,(H,17,19)/b16-7+ |
InChIキー |
MXNVNAXDHWNCTH-FRKPEAEDSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=CS2)[N+](=O)[O-])C |
正規SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=CS2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide](/img/structure/B15017768.png)
![3,4,5-trimethoxy-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B15017777.png)
![N-(3-fluorophenyl)-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15017779.png)
![6-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15017787.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B15017790.png)
![4-[(4-chlorobenzyl)oxy]-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B15017791.png)
![4-{(E)-[(2-iodophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B15017812.png)
![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15017813.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide](/img/structure/B15017826.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B15017831.png)
![N-(4-chlorobenzyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15017837.png)
![2-Amino-4-(methylsulfanyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B15017838.png)
![6-bromo-2-(3,4-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15017839.png)
